6-Mercaptopurine hydrochloride
Overview
Description
6-Mercaptopurine hydrochloride is a derivative of 6-mercaptopurine, a purine analogue with significant antineoplastic and immunosuppressive properties. It is primarily used in the treatment of acute lymphocytic leukemia and other autoimmune diseases. This compound interferes with nucleic acid synthesis by inhibiting purine metabolism, making it a crucial agent in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Mercaptopurine hydrochloride can be synthesized through the reaction of 6-mercaptopurine with hydrochloric acid. The process involves dissolving 6-mercaptopurine in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-thioxanthine.
Reduction: Reduction reactions can convert it back to 6-mercaptopurine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: 6-Thioxanthine.
Reduction: 6-Mercaptopurine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-Mercaptopurine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other purine derivatives.
Biology: Studied for its effects on cellular metabolism and DNA synthesis.
Medicine: Extensively used in chemotherapy for leukemia and in the treatment of autoimmune diseases like Crohn’s disease and ulcerative colitis.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
6-Mercaptopurine hydrochloride exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid, such as the conversion to xanthylic acid and adenylic acid. This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cells like cancer cells .
Comparison with Similar Compounds
6-Thioguanine: Another purine analogue with similar antineoplastic properties.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine in the body.
Allopurinol: Used to manage hyperuricemia and can alter the metabolism of 6-mercaptopurine
Uniqueness: 6-Mercaptopurine hydrochloride is unique due to its specific mechanism of action and its ability to be used both as an antineoplastic and immunosuppressive agent. Its hydrochloride form enhances its solubility and stability, making it more effective in clinical applications .
Properties
IUPAC Name |
3,7-dihydropurine-6-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPWMCUGKCRTHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493911 | |
Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207729-57-5 | |
Record name | 3,7-Dihydro-6H-purine-6-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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